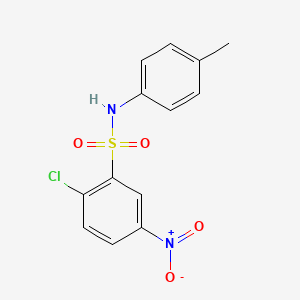![molecular formula C20H20ClNO3 B4891579 8-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4891579.png)
8-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethoxy}quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethoxy}quinoline, also known as CMEQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. CMEQ belongs to the family of quinoline derivatives, which have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 8-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethoxy}quinoline is not fully understood. However, it has been suggested that 8-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethoxy}quinoline may exert its neuroprotective effects by modulating the activity of certain enzymes and receptors in the brain. For example, 8-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethoxy}quinoline has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for learning and memory. 8-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethoxy}quinoline has also been shown to modulate the activity of NMDA receptors, which are involved in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
8-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethoxy}quinoline has been shown to have a variety of biochemical and physiological effects. For example, 8-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethoxy}quinoline has been shown to increase the levels of certain antioxidants in the brain, such as glutathione, which may contribute to its neuroprotective effects. 8-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethoxy}quinoline has also been shown to decrease the levels of certain inflammatory cytokines in the brain, such as tumor necrosis factor-alpha, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethoxy}quinoline in lab experiments is that it has been extensively studied for its pharmacological properties, which makes it a well-characterized compound. Additionally, 8-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethoxy}quinoline has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, which makes it a promising compound for further study. However, one limitation of using 8-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethoxy}quinoline in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 8-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethoxy}quinoline. One direction is to further investigate its mechanism of action, which may provide insights into its neuroprotective and anti-inflammatory effects. Another direction is to study the effects of 8-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethoxy}quinoline in different animal models of neurodegenerative diseases, as well as in human clinical trials. Additionally, it may be interesting to study the effects of 8-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethoxy}quinoline in combination with other compounds that have neuroprotective properties, such as curcumin or resveratrol.
Métodos De Síntesis
The synthesis of 8-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethoxy}quinoline involves the reaction of 4-chloro-3-methylphenol with ethylene oxide in the presence of potassium hydroxide to form 2-(4-chloro-3-methylphenoxy)ethanol. This intermediate is then reacted with ethylene oxide again in the presence of potassium hydroxide to form 2-(2-(4-chloro-3-methylphenoxy)ethoxy)ethanol. Finally, 2-(2-(4-chloro-3-methylphenoxy)ethoxy)ethanol is reacted with 8-hydroxyquinoline in the presence of triethylamine to form 8-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethoxy}quinoline.
Aplicaciones Científicas De Investigación
8-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethoxy}quinoline has been studied for its potential applications in the field of neuroscience. Specifically, 8-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethoxy}quinoline has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. 8-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethoxy}quinoline has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Propiedades
IUPAC Name |
8-[2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO3/c1-15-14-17(7-8-18(15)21)24-12-10-23-11-13-25-19-6-2-4-16-5-3-9-22-20(16)19/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODXDPNAXXMRJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCOCCOC2=CC=CC3=C2N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-[2-(4-Chloro-3-methylphenoxy)ethoxy]ethoxy]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-bromophenyl)-2-oxoethyl 4-[(2-bromo-4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4891497.png)
![3-({4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B4891505.png)
![2-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}-6-methoxyphenyl acetate](/img/structure/B4891511.png)

![4-ethoxy-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B4891536.png)
![11-(3-fluorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4891537.png)

![N-benzyl-N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B4891549.png)
![1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4891551.png)


![3-benzyl-2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B4891569.png)
![N-[2-bromo-5-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B4891603.png)
![2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B4891604.png)